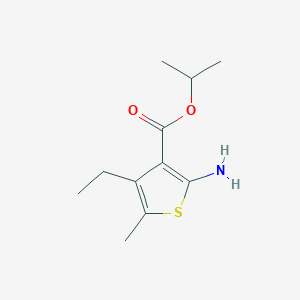

![molecular formula C13H15N3O3 B1326649 (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid CAS No. 1035840-21-1](/img/structure/B1326649.png)

(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

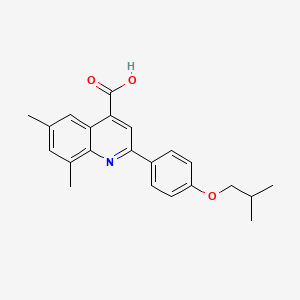

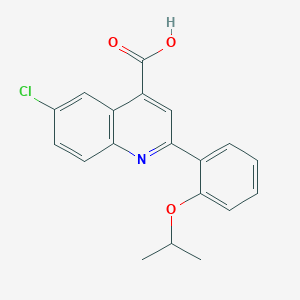

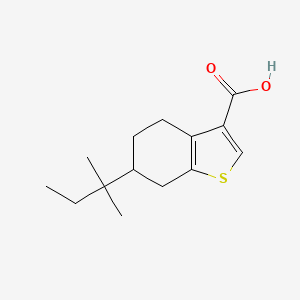

The compound "(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid" appears to be a derivative of oxazolopyridine, which is a heterocyclic compound. The structure suggests that it is a complex molecule with multiple reactive sites, including an oxazolo moiety fused to a pyridine ring and a piperidine ring attached to an acetic acid group. This type of compound could potentially have interesting chemical properties and biological activity due to its structural complexity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides, followed by a Michael addition reaction . This method could potentially be adapted for the synthesis of "(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid" by choosing appropriate starting materials and reaction conditions to construct the oxazolopyridine core and subsequently introducing the piperidine and acetic acid functionalities.

Molecular Structure Analysis

The molecular structure of related oxazolopyridine compounds has been studied using 1H NMR spectroscopy and X-ray crystallography . These techniques provide detailed information about the molecular conformations in solution and in the solid state. For the compound , similar analytical methods would likely reveal insights into its conformational preferences and the spatial arrangement of its functional groups.

Chemical Reactions Analysis

Related oxazolopyridine compounds have been shown to undergo various chemical reactions. For example, mesoionic oxazolone derivatives can be formed and further react with electrophiles to yield acyl and azo-derivatives . Amines can open the oxazolone ring, leading to amides, and reactions with aromatic aldehydes can produce colored arylidene derivatives or coumarins . These reactions indicate that the oxazolo moiety in the compound of interest may be reactive and capable of participating in a range of chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid" are not detailed in the provided papers, we can infer from related compounds that it may exhibit interesting properties. The presence of both acidic (acetic acid) and basic (piperidine) functional groups suggests that the compound could display amphoteric behavior. The stability of the compound in various solvents, its melting point, solubility, and reactivity could be influenced by the oxazolopyridine core and the substituents attached to it.

作用機序

将来の方向性

The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents . The oxazole moiety has become popular in the last few years considering its increasing relevance in the area of medicinal chemistry .

特性

IUPAC Name |

2-[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c17-11(18)7-9-3-2-6-16(8-9)13-15-12-10(19-13)4-1-5-14-12/h1,4-5,9H,2-3,6-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPQDIQEOABIAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

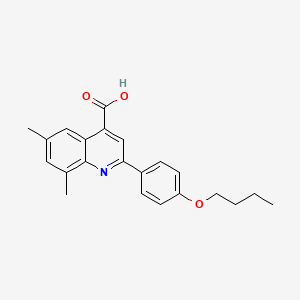

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)